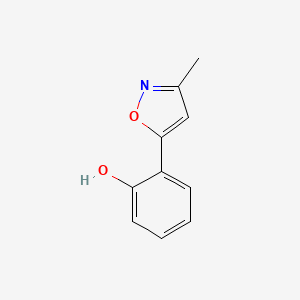

2-(3-Methylisoxazol-5-yl)phenol

Description

Contextualization within Phenol-Isoxazole Derivatives Research

The study of phenol-isoxazole derivatives is an active area of research, primarily driven by their diverse biological activities. These compounds synergistically combine the structural features of phenols, known for their antioxidant and various biological properties, with the versatile isoxazole (B147169) ring. Research has shown that derivatives incorporating these two moieties can exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. solubilityofthings.comwisdomlib.org

For instance, the synthesis of novel isoxazoles carrying a 2-(5-phenylisoxazol-3-yl)phenol moiety has been explored for their potential as anti-inflammatory and antimicrobial agents. wisdomlib.org Another related structure, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, has been synthesized and characterized, highlighting the ongoing interest in creating and studying new molecules within this class. researchgate.netnih.gov The synthesis of such derivatives often involves multi-step reactions, such as the condensation of a substituted phenol (B47542) with a component to form the isoxazole ring, or the coupling of pre-formed phenolic and isoxazole precursors. sphinxsai.combiolmolchem.com These studies underscore the modular nature of phenol-isoxazole synthesis, which allows for systematic structural modifications to explore structure-activity relationships (SAR).

| Compound Name | Reported Biological Activity/Application |

| 2-(5-Phenylisoxazol-3-yl)phenol derivatives | Potential anti-inflammatory and antimicrobial agents wisdomlib.org |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Pharmaceutical intermediate, crystal structure characterized researchgate.netnih.gov |

| Phenolic isatin-3-hydrazones | Antioxidant, antimicrobial, antiplatelet activity nih.gov |

| 4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulphonamide | Analgesic and antioxidant activity arkajainuniversity.ac.in |

Significance of the Isoxazole Moiety in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This structural unit is of immense importance in medicinal chemistry and drug discovery, serving as a versatile scaffold in a multitude of pharmacologically active compounds. sphinxsai.comnih.govresearchgate.net The isoxazole moiety is an "electron-rich" aromatic structure, and the relative weakness of the nitrogen-oxygen bond allows for ring-cleavage reactions, making it a useful synthetic intermediate for accessing other molecular structures like β-hydroxy ketones and β-dicarbonyl compounds. researchgate.netnih.gov

| Drug Name | Therapeutic Category | Role of Isoxazole Moiety |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) nih.gov | Core pharmacophore |

| Flucloxacillin | Antibiotic nih.gov | Part of the β-lactam structure |

| Cloxacillin | Antibiotic nih.gov | Part of the β-lactam structure |

| Dicloxacillin | Antibiotic nih.gov | Part of the β-lactam structure |

| Zonisamide | Anticonvulsant nih.gov | Key structural component |

| Risperidone | Antipsychotic nih.gov | Fused with a piperidine (B6355638) ring |

| Leflunomide | Immunosuppressant rsc.org | Active metabolite contains the isoxazole ring |

| Danazol | Endocrine agent nih.gov | Steroid with a fused isoxazole ring |

Overview of Research Trajectories for Related Chemical Scaffolds

The research trajectories for chemical scaffolds related to 2-(3-Methylisoxazol-5-yl)phenol are diverse and expanding. A major focus remains in the realm of medicinal chemistry, where isoxazole-containing compounds are continuously being designed, synthesized, and evaluated for a wide array of therapeutic targets.

One significant research direction is the development of novel anticancer agents . Scientists have synthesized and tested numerous isoxazole derivatives against various cancer cell lines, with some compounds showing promising activity by targeting specific enzymes or cellular pathways involved in tumor growth. nih.govrsc.org Another prominent area is the search for new antimicrobial and antiviral agents to combat drug-resistant pathogens. For example, derivatives of 3-isoxazolecarboxylic acid esters have been identified as potent agents against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov Furthermore, certain 5-isoxazol-5-yl-2′-deoxyuridines have demonstrated activity against herpes simplex viruses and several RNA viruses. nih.gov

Beyond medicine, isoxazole derivatives are being explored in materials science . Their electronic and structural properties, such as strong dipole moments and potential for anisotropic interactions, make them candidates for the development of liquid crystals. iucr.orgiucr.org The photochromic and optical properties of some isoxazoles have also led to investigations into their use in dye-sensitized solar cells and as electrochemical probes. researchgate.netiucr.org The ongoing development of synthetic methods, including multi-component and cycloaddition reactions, facilitates the creation of increasingly complex and functionally diverse isoxazole-based molecules for these varied applications. biolmolchem.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)phenol |

InChI |

InChI=1S/C10H9NO2/c1-7-6-10(13-11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |

InChI Key |

OCKGEFRVSYLJHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 3 Methylisoxazol 5 Yl Phenol and Its Analogs

Established Synthetic Routes

Cyclization Reactions Involving Hydroxylamine (B1172632) Hydrochloride

A cornerstone in the synthesis of isoxazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine hydrochloride. This method provides a direct and efficient route to the isoxazole (B147169) core. The general mechanism involves the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

In the context of synthesizing analogs of 2-(3-Methylisoxazol-5-yl)phenol, this can be achieved through a one-pot, three-component reaction. For instance, the reaction of a substituted aldehyde, a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride can yield various 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com The reaction proceeds through the formation of an oxime from ethyl acetoacetate and hydroxylamine hydrochloride, which then undergoes a condensation reaction with the aldehyde. nih.gov

| Reactants | Catalyst/Solvent | Product | Yield (%) |

| Substituted Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Propylamine-functionalized cellulose (B213188)/H₂O | 4-Arylidene-3-methylisoxazol-5(4H)-ones | Good to High |

| Benzaldehyde (B42025), Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Agro-waste catalyst/Glycerol | 3-Methyl-4-benzylideneisoxazol-5(4H)-one | 86-92 |

Chalcone-Based Precursors in Isoxazole Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including isoxazoles. nih.gov The synthesis of isoxazoles from chalcones typically involves the reaction of the α,β-unsaturated ketone moiety with hydroxylamine hydrochloride. wisdomlib.org This reaction proceeds via a Michael addition of hydroxylamine to the double bond, followed by cyclization and dehydration to form the isoxazole ring.

The synthesis of chalcone (B49325) precursors themselves is often achieved through a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and a substituted benzaldehyde in the presence of an acid or base catalyst. nih.gov For the synthesis of analogs of this compound, a chalcone bearing a hydroxyl group on one of the aromatic rings would be a key intermediate.

| Chalcone Precursor | Reagent | Product |

| 1-(2-hydroxyphenyl)-3-aryl-2-propen-1-one | Hydroxylamine Hydrochloride | 5-Aryl-3-(2-hydroxyphenyl)isoxazole |

Condensation Reactions with Salicylaldehyde (B1680747) Derivatives

Salicylaldehyde and its derivatives are crucial starting materials for the synthesis of this compound and related compounds. The formyl group of salicylaldehyde can react with a suitable active methylene (B1212753) compound, which can then undergo cyclization with hydroxylamine to form the isoxazole ring.

One common approach involves the condensation of salicylaldehyde with a compound containing a reactive methyl or methylene group adjacent to a carbonyl or nitrile function. For example, the reaction of 5-amino-3,4-dimethylisoxazole (B17700) with salicylaldehyde yields 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. researchgate.net The synthesis of salicylaldehyde derivatives themselves can be achieved through various formylation reactions of phenols, such as the Duff reaction or the Reimer-Tiemann reaction. researchgate.nettsijournals.com

| Reactants | Reaction Type | Product |

| 5-Amino-3,4-dimethylisoxazole, Salicylaldehyde | Condensation | 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol |

| Phenol (B47542), Paraformaldehyde | Ortho-formylation | Salicylaldehyde |

Multi-Component Reactions for Isoxazolone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. scielo.br The synthesis of isoxazol-5(4H)-one derivatives, which can be seen as analogs of this compound, is well-suited for MCR strategies.

A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comnih.gov This approach allows for the rapid generation of a library of substituted isoxazoles by varying the aldehyde and β-ketoester components. The use of eco-friendly solvents and catalysts further enhances the appeal of these reactions. nih.gov

| Aldehyde | β-Ketoester | Catalyst/Solvent | Product | Yield (%) |

| Aryl/Heteroaryl Aldehydes | Ethyl Acetoacetate | Acidic Ionic Liquid | 4-Arylidene-3-methylisoxazol-5(4H)-ones | 20-96 scielo.br |

| Aryl/Heteroaryl Aldehydes | Malononitrile | K₂CO₃/Glycerol | 5-Amino-3-aryl-4-cyanoisoxazoles | 70-94 nih.gov |

Advanced Synthetic Strategies and Optimizations

Catalytic Approaches in Isoxazole Formation

Modern synthetic chemistry increasingly relies on the use of catalysts to improve reaction efficiency, selectivity, and sustainability. In the context of isoxazole synthesis, various catalytic systems have been developed to promote the key bond-forming steps.

For instance, the [3+2] cycloaddition reaction of nitrile oxides (generated in situ from aldoximes) with alkynes is a powerful method for constructing the isoxazole ring. This reaction can be catalyzed by various transition metals. Another approach involves the use of organocatalysts to facilitate the condensation and cyclization steps in multi-component reactions. For example, propylamine-functionalized cellulose has been employed as an efficient and recyclable catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com The use of a chiral Hayashi-Jørgensen catalyst has been reported in the reaction of 5-(chloromethyl)-3-methyl-4-nitroisoxazole with trans-cinnamaldehyde to produce chiral isoxazole derivatives. researchgate.net

| Reaction Type | Catalyst | Key Features |

| [3+2] Cycloaddition | Transition Metals | Efficient construction of the isoxazole ring from nitrile oxides and alkynes. |

| Multi-component Reaction | Propylamine-functionalized cellulose | Green, recyclable catalyst for isoxazol-5(4H)-one synthesis. mdpi.com |

| Asymmetric Michael Addition | Chiral Hayashi-Jørgensen catalyst | Synthesis of chiral isoxazole derivatives. researchgate.net |

Solvent System Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthesis of isoxazole-containing compounds, significantly influencing reaction rates, yields, and even the nature of the products formed. In the synthesis of Schiff bases derived from isoxazole moieties, the solvent system is a critical parameter. For instance, the condensation reaction of 3-amino-5-methyl isoxazole with substituted salicylaldehydes is often carried out in methanol. jocpr.com This choice facilitates the dissolution of reactants and the precipitation of the Schiff base product upon cooling. jocpr.com

The polarity of the solvent can dramatically affect reaction kinetics. In the synthesis of diastereomeric Mannich bases, it was observed that using medium- to high-polarity solvents led to a decrease in reactant concentrations over time, indicating product formation, though complete conversion was not always achieved. mdpi.com Interestingly, in some cases, less polar solvents like 1,4-dioxane (B91453) showed some degree of reaction, while a mixture of 1,4-dioxane and water (60:40) with heating significantly enhanced conversion rates. mdpi.com This suggests that a balance of polarity and the ability to facilitate proton transfer are crucial for these transformations.

Furthermore, microwave-assisted synthesis, often conducted under solvent-free conditions, presents an alternative and efficient methodology. This approach was successfully employed for the coupling of a carboxylic acid and 2-hydroxyaminophenol, yielding the desired benzoxazole (B165842) scaffold in good yields after a short reaction time. nih.gov The absence of a solvent in this high-energy environment can lead to faster reaction rates and cleaner product profiles.

The table below summarizes the effect of different solvent systems on the synthesis of related heterocyclic compounds.

| Solvent System | Reactants | Product Type | Key Observation | Reference |

| Methanol | 3-amino-5-methyl isoxazole and substituted salicylaldehydes | Schiff Base | Efficient for reaction and product crystallization. | jocpr.com |

| 1,4-Dioxane/Water (60:40) | Cyclic aminal and p-substituted phenols | Mannich Base | Higher temperatures and this solvent mixture enhanced conversion rates. | mdpi.com |

| Solvent-Free (Microwave) | Carboxylic acid and 2-hydroxyaminophenol | Benzoxazole | Rapid, high-yield synthesis. | nih.gov |

| Ethanol | 2-hydroxy-3-methoxybenzaldehyde and 5-methylisoxazol-3-amine | Schiff Base | Stirred under reflux conditions. | nih.gov |

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of substituted isoxazoles and related heterocyclic systems often presents challenges and opportunities related to regioselectivity and stereochemistry. Regioselectivity, the control of the position at which a reaction occurs, is crucial in determining the final structure and properties of the molecule.

In the formation of hybrid triazole-isoxazole compounds, a metal-free approach involving the cyclization of 3-EWG-5-azidoisoxazoles with compounds possessing an active methylene group has been developed. researchgate.net This reaction proceeds with high regioselectivity, affording 5-(1,2,3-triazol-1-yl)isoxazoles in high yields. researchgate.net The directing influence of the electron-withdrawing group (EWG) at the 3-position of the isoxazole ring is key to this selective transformation.

Stereochemical control is also a significant aspect, particularly when chiral centers are present or introduced during the synthesis. In the synthesis of diastereomeric Mannich bases from a cyclic aminal and p-substituted phenols, the formation of a mixture of diastereoisomers was observed. mdpi.com The complex NMR spectra indicated the presence of multiple stereoisomers, highlighting the need for careful characterization and potentially stereoselective synthetic methods to isolate specific isomers. mdpi.com

The planarity of the molecular skeleton is another important stereochemical feature. In (E)-2-Methoxy-6-[(5-methyl-isoxazol-3-yl)imino-methyl]phenol, the benzene (B151609) and isoxazole rings are nearly coplanar, with a small dihedral angle between them. nih.gov This planarity is influenced by an intramolecular hydrogen bond. nih.gov

Expedited Synthesis and Lead Optimization Techniques

In the realm of medicinal chemistry, the rapid synthesis of compound libraries and the subsequent optimization of lead compounds are paramount. For derivatives of this compound, various strategies have been employed to accelerate the discovery process.

Microwave-assisted organic synthesis has emerged as a powerful tool for expediting reactions. A one-pot, catalyst- and solvent-free microwave-assisted reaction was used to synthesize benzoxazole derivatives, significantly reducing reaction times. nih.gov This high-speed synthesis is invaluable for generating a series of analogs for structure-activity relationship (SAR) studies.

Lead optimization often involves the systematic modification of a hit compound to improve its potency and other pharmacological properties. For a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, a hit-to-lead optimization campaign was conducted. nih.gov This involved synthesizing thirty-five new derivatives and evaluating their ability to inhibit a specific enzyme, leading to the identification of compounds with significantly improved activity. nih.gov Similarly, the optimization of a 5-Methyl-3-aryl-4-isoxazole derivative led to the development of new derivatives with enhanced properties. researchgate.net

The synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives involved a multi-step sequence starting from a propargyl alcohol. nih.gov This pathway allowed for the introduction of diversity at various points, facilitating the exploration of the chemical space around the isoxazole core. nih.gov

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for the development of new chemical entities through various derivatization strategies. These strategies focus on modifying the core structure to modulate its physicochemical and biological properties.

Substitution Patterns and Functional Group Introductions

The introduction of different substituents and functional groups onto the phenolic ring or the isoxazole moiety is a common derivatization approach. The electronic nature of these groups, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's reactivity and interactions with biological targets. ashp.org

For instance, the phenolic hydroxyl group can be modified, or various groups can be introduced onto the phenolic ring through electrophilic substitution reactions. nih.gov The hydroxyl group itself activates the ortho and para positions, making them susceptible to attack by electrophiles. nih.govbritannica.com Advanced strategies are often required to achieve regioselective functionalization. nih.gov

The synthesis of a series of [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives showcases the introduction of a larger, more complex substituent at the isoxazole ring. nih.gov This highlights the potential for significant structural modifications to explore new chemical space.

Formation of Schiff Bases and Imine Derivatives

A prominent derivatization strategy for compounds containing a primary amine and an aldehyde or ketone is the formation of Schiff bases (imines). The reaction of 3-amino-5-methyl isoxazole with various salicylaldehyde derivatives readily yields isoxazole-containing Schiff bases. jocpr.comnih.govnih.gov These reactions are typically carried out by refluxing the reactants in an alcoholic solvent. jocpr.com

The table below provides examples of Schiff bases derived from isoxazole precursors.

| Isoxazole Precursor | Aldehyde/Ketone | Resulting Schiff Base | Reference |

| 3-amino-5-methyl isoxazole | 5-methyl salicylaldehyde | 4-methyl-2-{[(5'-methyl-3'- isoxazolyl)imino] methyl} phenol | jocpr.com |

| 3-amino-5-methyl isoxazole | 4-methoxy salicylaldehyde | 5-methoxy-2--{[(5'-methyl-3'- isoxazolyl)imino] methyl} phenol | jocpr.com |

| 5-methylisoxazol-3-amine | 2-hydroxy-3-methoxybenzaldehyde | (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol | nih.govnih.gov |

| Isoxazol-3-amine | Salicylaldehyde | (E)-2-{[(isoxazol-3-yl)imino]methyl}phenol | nih.govnih.govresearchgate.net |

Hybridization with Other Chemical Scaffolds

Hybridization, the combination of two or more pharmacophoric scaffolds into a single molecule, is a powerful strategy in drug design to create novel compounds with potentially synergistic or multi-target activities. The this compound core has been successfully hybridized with other heterocyclic systems.

One notable example is the synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. nih.gov This was achieved by reacting a Schiff base derived from an isoxazole aldehyde with various aldehydes containing an α-hydrogen, using molecular iodine as a catalyst to construct the quinoline (B57606) ring. nih.gov

Another approach involves the hybridization of the isoxazole moiety with a benzofuran (B130515) scaffold. A series of [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives were synthesized, linking the isoxazole ring to the benzofuran system via a methoxy (B1213986) bridge. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylisoxazol 5 Yl Phenol Derivatives

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis and Torsional Angles

A key feature of these molecules is the dihedral angle between the plane of the phenol (B47542) ring and the plane of the isoxazole (B147169) ring. This angle is influenced by the nature and position of substituents on both ring systems, as well as by the nature of the linker between them.

In the case of Schiff base derivatives, where the phenol and isoxazole moieties are connected by an iminomethyl linker, a high degree of planarity is often observed. For instance, in (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, the dihedral angle between the benzene (B151609) and isoxazole rings is a mere 5.9(6)°. nih.gov This near-coplanarity is largely attributed to the formation of a strong intramolecular hydrogen bond, which stabilizes a planar conformation.

Similarly, the derivative 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol also exhibits a nearly planar conformation, with the dihedral angle between the isoxazole and phenyl rings being 4.30(15)° or 4.2(2)°. nih.govresearchgate.net This slight twist is indicative of the steric and electronic influences of the dimethyl substitution on the isoxazole ring and the iminomethyl linker.

The planarity of the isoxazole ring itself is a consistent feature. In 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, the isoxazole ring is essentially planar, with a maximum deviation of only 0.002(2) Å for the C8 atom. nih.gov The methyl groups at the C9 and C10 positions deviate only slightly from this plane, by 0.056(3) Å and 0.013(4) Å, respectively. nih.gov

Table 1: Torsional Angles in 2-(3-Methylisoxazol-5-yl)phenol Derivatives

| Compound Name | Dihedral Angle between Phenol and Isoxazole Rings (°) | Reference |

|---|---|---|

| (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol | 5.9(6) | nih.gov |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 4.2(2) | nih.govresearchgate.net |

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a defining feature in the structural chemistry of this compound derivatives, playing a crucial role in dictating both the molecular conformation and the crystal packing. The presence of a hydroxyl group on the phenol ring and nitrogen and oxygen atoms in the isoxazole ring provides multiple sites for hydrogen bond donation and acceptance.

Intramolecular Hydrogen Bonding

A prevalent feature in many ortho-substituted phenol derivatives of this class is the formation of a strong intramolecular hydrogen bond. This typically occurs between the phenolic hydroxyl group (as the donor) and the nitrogen atom of the isoxazole ring or a linking group (as the acceptor).

In (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, a distinct intramolecular O—H···N hydrogen bond is observed. nih.gov The distance between the oxygen and nitrogen atoms (O···N) is 2.616(5) Å, which is indicative of a strong interaction. nih.gov This hydrogen bond is a key factor in maintaining the approximate planarity of the molecular skeleton. nih.gov

Similarly, in 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, the imino nitrogen atom acts as a hydrogen-bond acceptor for the phenolic oxygen atom, resulting in an intramolecular O—H···N interaction. nih.govresearchgate.net This interaction leads to the formation of an S(6) ring motif, a common feature in such systems that contributes significantly to conformational stability. nih.govresearchgate.net

Intermolecular Hydrogen Bonding

While intramolecular hydrogen bonds often dominate the conformational landscape, intermolecular hydrogen bonds are critical in building the extended supramolecular architecture of these compounds in the solid state. These interactions can involve the same functional groups participating in intramolecular bonds or other potential donor and acceptor sites within the molecule.

In some ortho-substituted phenols, the intramolecular hydrogen bond is not broken by strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO). nih.gov Instead, a bifurcated intra/intermolecular hydrogen bond can form, where the DMSO acts as an acceptor to the already intramolecularly bonded hydroxyl group. nih.gov While not directly observed in the reported crystal structures of this compound derivatives, this phenomenon highlights the potential complexity of their hydrogen bonding networks in different environments.

The crystal structures of phenols with only intermolecular hydrogen bonding reveal that the donor hydrogen bond can deviate by up to 40° from the plane of the aromatic ring. rsc.org Furthermore, di-ortho substitution can introduce repulsive steric interactions that distort the hydrogen bonding geometry. rsc.org

Table 2: Hydrogen Bonding Parameters in this compound Derivatives

| Compound Name | Type of Hydrogen Bond | Interaction | Distance (Å) | Key Feature | Reference |

|---|---|---|---|---|---|

| (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol | Intramolecular | O—H···N | O···N = 2.616(5) | Contributes to molecular planarity | nih.gov |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Intramolecular | O—H···N | - | Forms an S(6) ring motif | nih.govresearchgate.net |

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and weaker C-H···π and C-H···O/N contacts. These interactions collectively determine the supramolecular structure and influence the material's physical properties.

The study of polymorphism in related isoxazole-containing compounds, such as N-(5-methylisoxazol-3-yl)malonamide, reveals the importance of competing supramolecular synthons. rsc.org In this case, different polymorphic forms arise from the competition between amide-amide and amide-isoxazole hydrogen bonding interactions. rsc.org This highlights the subtle energetic balance that can lead to different crystal packing arrangements in molecules with multiple hydrogen bonding sites.

The formation of cocrystals provides another avenue to explore and control supramolecular interactions. fiveable.melibretexts.org In cocrystals of phenols with other molecules, phenol-phenol and phenol-heterocycle (e.g., imidazole) interactions can compete, leading to diverse supramolecular assemblies. nih.gov While specific cocrystal studies on this compound were not found, the principles of supramolecular synthon competition are directly applicable.

Tautomeric Equilibria Research

Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules. frontiersin.org For compounds like this compound, the potential for keto-enol tautomerism exists, where the phenolic form (enol) could be in equilibrium with one or more keto forms.

The enol form is generally favored for phenols due to the aromatic stabilization of the phenyl ring. masterorganicchemistry.com However, the equilibrium can be influenced by various factors, including the electronic nature of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding to stabilize one tautomer over another. nih.govmasterorganicchemistry.com

In related systems, such as Schiff bases of hydroxy-substituted aldehydes, the tautomeric equilibrium between phenol-imine and keto-amine forms has been shown to be highly dependent on the environment. nih.gov For instance, some compounds exist predominantly in the phenol-imine form in the solid state and in non-polar solvents, while both tautomers can coexist in polar solvents. nih.gov

Computational studies using Density Functional Theory (DFT) are a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. fiveable.me Such studies on related heterocyclic systems have provided valuable insights into the factors governing tautomeric equilibria.

Despite the potential for interesting tautomeric behavior in this compound, a review of the available scientific literature did not yield any specific experimental or theoretical studies focused on the tautomeric equilibria of this compound or its derivatives. Therefore, while the principles of tautomerism in phenols and related heterocycles are well-established, the specific tautomeric preferences of this compound remain an open area for future research.

Theoretical and Computational Investigations of 2 3 Methylisoxazol 5 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of a molecule's properties, offering insights that complement and guide experimental studies.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP hybrid functional, combined with basis sets like 6-311G(d,p), is frequently employed for geometry optimization. nih.gov This process determines the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For molecules containing both phenol (B47542) and isoxazole (B147169) rings, such as derivatives of 2-(3-Methylisoxazol-5-yl)phenol, DFT calculations can predict the relative orientation of these two ring systems. For instance, in a related molecule, (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, the dihedral angle between the benzene (B151609) and isoxazole rings was found to be 5.9(6)°. nih.govnih.gov In another case, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the isoxazole ring is inclined to the benzimidazole (B57391) ring at a dihedral angle of 69.28 (14)°. nih.gov These computational findings are often compared with experimental data from X-ray crystallography to validate the accuracy of the theoretical model. nih.govresearchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Isoxazole Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (phenyl ring) | 1.3776 - 1.4786 |

| C-H (methyl group) | ~1.09 |

| Dihedral Angle (Benzene-Isoxazole) | 5.9(6) |

| Data derived from studies on structurally similar compounds. nih.govnih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that influences the molecule's stability, reactivity, and bioactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net For example, in a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO-LUMO energy gap was calculated to be 4.9266 eV, with HOMO and LUMO energies of -5.8170 eV and -0.8904 eV, respectively. nih.gov The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Related Isoxazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.8170 |

| ELUMO | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

| Data from a study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas.

These maps help in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, in molecules with hydroxyl groups and nitrogen-containing rings like isoxazole, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them targets for electrophiles. Conversely, hydrogen atoms, particularly those of the hydroxyl group, will exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net MEP analysis can also provide insights into intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules, providing information about the maximum absorption wavelengths (λmax) and the nature of electronic transitions, often from the HOMO to the LUMO. nih.govresearchgate.net

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies, when scaled by an appropriate factor, often show good agreement with experimental Fourier-transform infrared (FT-IR) spectra, aiding in the assignment of vibrational modes to specific functional groups. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of a molecule. nih.gov These theoretical chemical shifts serve as a valuable tool for interpreting and assigning experimental NMR spectra. nih.govresearchgate.net

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govnih.gov

For a molecule like this compound, molecular docking studies would involve placing it into the active site of a target protein to predict its binding affinity and interaction patterns. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of docking studies can provide insights into the potential biological activity of the compound and guide the design of more potent analogs. For example, studies on other isoxazole-containing compounds have successfully used molecular docking to explore their interactions with targets like EGFR tyrosine kinase and the main protease of COVID-19. nih.govnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape illustrates the relative energies of these different conformations.

Computational Assessment of Reactivity Descriptors

The reactivity of a molecule can be effectively predicted and understood through a variety of quantum chemical descriptors derived from Density Functional Theory (DFT). These descriptors offer a quantitative measure of a molecule's propensity to undergo chemical reactions.

A fundamental aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Global reactivity descriptors provide a comprehensive overview of a molecule's chemical behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are interconnected and can be calculated from the energies of the HOMO and LUMO. For instance, a high chemical hardness, derived from a large HOMO-LUMO gap, points to a less reactive molecule. researchgate.net

For this compound, it is anticipated that the isoxazole ring, being an electron-deficient system, would be susceptible to nucleophilic attack, while the electron-rich phenol ring would be the likely site for electrophilic substitution. The precise nature of its reactivity would be quantitatively described by the values of its reactivity descriptors.

Table 1: Key Computational Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential | µ | µ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Global Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness | S | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index | ω | ω = µ² / (2η) | A measure of the electrophilic power of a molecule. |

In silico Analysis of Molecular Features (e.g., topology)

The molecular structure and its inherent topological features play a pivotal role in determining the physical and chemical properties of a compound. In silico tools allow for a detailed examination of these features, providing insights that complement experimental findings.

Topological analysis, using methods such as the Electron Localization Function (ELF) and the Localization Orbital Locator (LOL), helps in understanding the nature of chemical bonds within a molecule. These methods provide a visual and quantitative description of electron localization, distinguishing between covalent bonds, lone pairs, and non-bonding interactions. Such analyses are crucial for understanding the stability and reactivity of molecules. For instance, a study on various phytochemicals utilized ELF and LOL basin analysis to investigate strong and weak covalent interactions, which are linked to their antioxidant properties.

Other significant molecular features that can be analyzed in silico include the molecular weight, the number of hydrogen bond donors and acceptors, the octanol-water partition coefficient (LogP), and the topological polar surface area (TPSA). These descriptors are fundamental in predicting a molecule's pharmacokinetic properties, such as absorption and distribution. An in silico investigation of numerous phenolic compounds revealed that skin permeability is strongly correlated with TPSA, molecular weight, and lipophilicity. researchgate.net

For this compound, the presence of the hydroxyl group and the nitrogen and oxygen atoms in the isoxazole ring are key features. These contribute to its polarity and potential for hydrogen bonding, which will influence its solubility and interactions with biological targets. The relative orientation of the phenol and isoxazole rings, defined by the dihedral angle, is another critical structural parameter that would be determined through computational geometry optimization. nih.govnih.gov

Table 2: In silico Molecular Feature Descriptors

| Descriptor | Abbreviation | Significance |

| Molecular Weight | MW | Influences absorption and distribution. |

| Hydrogen Bond Donors | HBD | Number of atoms that can donate a hydrogen in a hydrogen bond. |

| Hydrogen Bond Acceptors | HBA | Number of atoms that can accept a hydrogen in a hydrogen bond. |

| Octanol-Water Partition Coefficient | LogP | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area | TPSA | The sum of the surfaces of polar atoms in a molecule. |

| Electron Localization Function | ELF | Provides a measure of the Pauli repulsion and electron localization. |

| Localization Orbital Locator | LOL | Helps to visualize and analyze chemical bonding patterns. |

Structure Activity Relationship Sar Studies and Mechanistic Research of 2 3 Methylisoxazol 5 Yl Phenol Derivatives

Cellular Mechanism Investigations (In Vitro Models)

Oxidative Stress Induction and Free Radical Scavenging

The phenol (B47542) moiety is a well-established structural feature responsible for antioxidant and free radical scavenging properties in a wide range of compounds. For derivatives of 2-(3-methylisoxazol-5-yl)phenol, the mechanism of action is rooted in the chemistry of the phenolic hydroxyl group. The primary mechanism of free radical scavenging by phenolic compounds involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical, thus neutralizing it. This process generates a phenoxyl radical.

The efficacy of a phenolic antioxidant is largely dependent on the stability of this resulting phenoxyl radical. nih.gov In the case of this compound derivatives, the phenoxyl radical is stabilized through π-resonance, where the unpaired electron can delocalize over the aromatic ring. nih.gov

Structure-activity relationship studies highlight several key factors:

O-H Bond Dissociation Enthalpy (BDE): A lower O-H BDE facilitates the hydrogen atom transfer to the radical, enhancing scavenging activity. nih.gov

Intramolecular Hydrogen Bonding: The presence of a nitrogen atom in the adjacent isoxazole (B147169) ring allows for the formation of an intramolecular hydrogen bond with the phenolic hydroxyl group. This interaction can stabilize the parent molecule and the subsequent phenoxyl radical, which in turn influences the antioxidant capacity. nih.gov The presence of a hydroxyl group in the ortho position to another substituent often results in the stabilization of the phenoxyl radical. nih.gov

Substituents: The nature and position of other substituents on the phenolic or isoxazole rings can modulate the electronic properties and, consequently, the antioxidant activity. nih.gov

Theoretical studies using Density Functional Theory (DFT) on similar phenolic structures have shown that electronic and energetic descriptors like HOMO (Highest Occupied Molecular Orbital) energy levels, ionization potential, and spin density are correlated with experimental antioxidant activity. doaj.org For some phenolic derivatives, the sequential proton loss-electron transfer (SPLET) mechanism is considered a preferred pathway for radical scavenging in polar solvents. doaj.org

Table 1: Structural Features and Their Influence on Radical Scavenging

| Structural Feature | Influence on Free Radical Scavenging | Mechanism |

| Phenolic -OH Group | Primary site of action | Donates a hydrogen atom to neutralize free radicals. |

| Aromatic Ring | Stabilizes the resulting radical | Delocalizes the unpaired electron via π-resonance. nih.gov |

| Ortho-positioned Isoxazole Ring | Enhances stability | Forms an intramolecular hydrogen bond, stabilizing the phenoxyl radical. nih.gov |

Inhibition of Cell Proliferation

Derivatives of isoxazole have been investigated for their potential as anticancer agents, with research demonstrating their ability to inhibit cell proliferation. The overproduction of molecules like leukotrienes and prostaglandins (B1171923) can contribute to tumor growth. nih.gov Therefore, the inhibition of enzymes like lipooxygenase (LOX) and cyclooxygenase-2 (COX-2) represents a viable strategy for controlling tumor development. nih.gov

One study demonstrated that a 4,5-diarylisoxazole derivative exhibited significant inhibitory activity toward both LOX and COX-2. nih.gov This dual inhibition is a key aspect of its anti-proliferative effects. Specifically, research on a related compound highlights its efficacy in preclinical models.

Table 2: Research Findings on Inhibition of Cell Proliferation by an Isoxazole Derivative

| Compound | Finding | Model System | Reference |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Inhibits tumor growth | Erlich carcinoma mouse model | nih.gov |

Effects on Angiogenesis-Related Processes

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Compounds that can disrupt this process are valuable in cancer research. The inhibition of LOX and COX enzymes by isoxazole derivatives is directly linked to anti-angiogenic effects, as the overproduction of their metabolic products can induce the formation of new blood vessels that support tumor cell growth. nih.gov

Research has shown that specific isoxazole derivatives can effectively inhibit angiogenesis in preclinical settings.

Table 3: Research Findings on Anti-Angiogenic Effects of an Isoxazole Derivative

| Compound | Finding | Model System | Reference |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Inhibits peritoneal angiogenesis | Erlich carcinoma mouse model | nih.gov |

Molecular Interaction Analysis (e.g., hydrogen bonding, π-stacking)

The spatial arrangement and non-covalent interactions of this compound derivatives are crucial for their biological activity and solid-state structure. X-ray crystallography and computational studies have elucidated the key molecular interactions.

Hydrogen Bonding: A predominant feature in the crystal structure of related molecules is the formation of an intramolecular hydrogen bond. nih.govnih.gov In derivatives such as 2-[(E)-(3,4-Dimethyl-isoxazol-5-yl)imino-meth-yl]phenol, an O-H···N hydrogen bond forms between the hydrogen of the phenolic hydroxyl group and a nitrogen atom of the adjacent imino-isoxazole system. nih.gov This interaction creates a stable six-membered ring motif (S(6)) and enforces a nearly planar conformation of the molecule, with a very small dihedral angle between the phenyl and isoxazole rings. nih.govnih.gov In addition to intramolecular bonds, intermolecular hydrogen bonds, such as C–H···O interactions, can link neighboring molecules into chains or more complex networks in the crystal lattice. kuleuven.be

π-Stacking: The planar conformation induced by intramolecular hydrogen bonding facilitates intermolecular π-π stacking interactions. nih.gov These are dispersive interactions that occur between the aromatic phenyl rings and the heterocyclic isoxazole rings of adjacent molecules. nih.gov Evidence for these interactions is found in crystal packing, where molecules align in columns. For instance, in (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, a short intermolecular distance of 3.298 Å between carbon atoms of stacked molecules is indicative of significant π-π interactions. nih.gov Analysis of similar heterocyclic systems confirms that the oxadiazole core, and by extension the isoxazole core, actively participates in these stacking interactions, which can be crucial for molecular recognition and crystal assembly. nih.gov

Preclinical and Pharmacological Screening of Isoxazole Derivatives in Research Models Non Clinical

In Vitro Antimicrobial Research

Isoxazole (B147169) derivatives have been a significant focus of antimicrobial research due to their broad-spectrum activity against various pathogens. nih.govresearchgate.net The inherent ability of the isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, to interact with biological targets like enzymes and receptors makes it a promising scaffold for developing new antimicrobial agents. researchgate.net

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the in vitro antibacterial activity of isoxazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govscholarsresearchlibrary.com The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the isoxazole ring.

For instance, a series of novel isoxazole carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity by the broth dilution method against two Gram-positive strains (Staphylococcus aureus and Bacillus cereus) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). scholarsresearchlibrary.com The results, when compared with the standard drug Streptomycin, revealed that many of the synthesized compounds exhibited significant antibacterial activity. scholarsresearchlibrary.com Notably, derivatives containing electron-withdrawing groups, such as halogens, showed enhanced activity. scholarsresearchlibrary.com

In another study, fifteen isoxazole derivatives were screened for their antimicrobial effects against S. aureus and P. aeruginosa. nih.gov All tested compounds demonstrated an ability to inhibit the growth of these bacteria. nih.gov Two derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), displayed notably higher antimicrobial activity, particularly PUB9 against S. aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than the other derivatives. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase antimicrobial activity. nih.gov

Furthermore, isoxazole-carboxamide derivatives have been evaluated for their antibacterial properties. najah.edu Compound A8 from a series of seventeen such derivatives showed activity against Pseudomonas aeruginosa and Klebsiella pneumonia with a MIC value of 2 mg/ml. najah.edu

The synthesis of 2-(isoxazolidin-5-yl)carbapenem derivatives and their subsequent evaluation revealed that these compounds possess antibacterial activity. nih.gov It was observed that the 1β-methylcarbapenem derivatives were more potent than the corresponding 1H-carbapenem derivatives. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| Isoxazole Carboxamide Derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | Significant antibacterial activity, enhanced by electron-withdrawing groups. | scholarsresearchlibrary.com |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus | MIC >1000x lower than other tested derivatives. | nih.gov |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | S. aureus, P. aeruginosa | High antimicrobial activity. | nih.gov |

| Isoxazole-Carboxamide Derivative (A8) | P. aeruginosa, K. pneumonia | MIC of 2 mg/ml. | najah.edu |

| 2-(isoxazolidin-5-yl)carbapenem Derivatives | Various bacteria | 1β-methylcarbapenem derivatives showed superior activity. | nih.gov |

| 3,5-Dimethyl-4-(arylazo)isoxazole Derivatives | E. coli | Compound 2a showed the highest inhibitory zone. | icm.edu.pl |

Antifungal Efficacy Against Fungal Strains

The antifungal potential of isoxazole derivatives has been extensively investigated against a range of fungal pathogens. nih.govtandfonline.com These studies often highlight the structure-activity relationships that govern their efficacy.

For example, a series of isoxazole derivatives were tested against Candida albicans, a common fungal pathogen. nih.gov All fifteen compounds tested showed an ability to inhibit its growth. nih.gov The derivatives PUB9 and PUB10, which also showed strong antibacterial activity, were able to reduce biofilm-forming cells of C. albicans by more than 90%. nih.gov

In another research effort, new 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols and their 4,5-dihydroisoxazol-5-yl counterparts were synthesized and evaluated for their antifungal activity against Candida albicans, Candida glabrata, and Aspergillus fumigatus. tandfonline.com The study provided preliminary structure-activity relationship (SAR) results. tandfonline.com

Furthermore, the evaluation of isoxazole carboxamide derivatives revealed moderate antifungal activity against two fungal strains when compared to the standard drug Griseofulvin. scholarsresearchlibrary.com Similarly, another study on isoxazole-carboxamide derivatives showed that compound A8 exhibited antifungal activity against Candida albicans with a MIC value of 2 mg/ml. najah.edu

The synthesis of novel cis-5-alkyl (or alkenyl)-3-phenyl-3-(1H-azol-1-ylmethyl)-2-methylisoxazolidine derivatives and their in vitro antifungal screening demonstrated that the 3-(1H-imidazol-1-ylmethyl) analogues generally possessed higher activity than the corresponding 3-(1H-1,2,4-triazol-1-ylmethyl) derivatives. nih.gov Several of these analogues showed activity comparable or superior to ketoconazole (B1673606) against Trichophyton and Candida species. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | C. albicans | Reduced biofilm-forming cells by >90%. | nih.gov |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | C. albicans | Reduced biofilm-forming cells by >90%. | nih.gov |

| 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols | C. albicans, C. glabrata, A. fumigatus | Antifungal activity demonstrated. | tandfonline.com |

| Isoxazole Carboxamide Derivatives | Two fungal strains | Moderate antifungal activity. | scholarsresearchlibrary.com |

| Isoxazole-Carboxamide Derivative (A8) | C. albicans | MIC of 2 mg/ml. | najah.edu |

| cis-5-alkyl(or alkenyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines | Trichophyton sp., Candida sp. | Activity equipotent or superior to ketoconazole. | nih.gov |

Antitubercular Activity in In Vitro Assays

Isoxazole-containing compounds have emerged as a promising class of agents with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov

A series of isoxazole-based compounds with a carboxy moiety at the C3 position have shown high potency against replicating Mtb, with some members exhibiting submicromolar activity comparable to first-line anti-TB drugs. nih.gov Significantly, certain compounds also display low micromolar activity against non-replicating Mtb, which is a key attribute for potentially shortening treatment duration. nih.gov These derivatives demonstrate excellent selectivity for Mtb and generally lack cytotoxicity against Vero cells. nih.gov They also retain their activity against strains of Mtb resistant to isoniazid, rifampin, and streptomycin. nih.gov

In one study, a specific isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), was identified as an inhibitor of MtbFadD32, a crucial enzyme in mycolic acid synthesis. nih.gov Kinetic experiments confirmed that M1 inhibits the activity of MtbFadD32 and MtbFadD28. nih.gov This compound was also shown to curtail the survival of Mtb in infected macrophages. nih.gov

Furthermore, a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives were synthesized and screened for their antitubercular efficacy against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). researchgate.net Among the tested compounds, those substituted with benzophenone (B1666685) (compounds 10 and 14) showed significant antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µM, while compounds 9 and 13 had a MIC of 6.25 µM. researchgate.net

Research into 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has also shown their growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Target/Strain | Activity/Potency | Reference(s) |

|---|---|---|---|

| 3-isoxazolecarboxylic acid esters | Replicating and non-replicating M. tuberculosis | Submicromolar to low micromolar activity. | nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | M. tuberculosis (inhibits MtbFadD32) | Inhibits MtbFadD32 and MtbFadD28 activity. | nih.gov |

| 5-methylisoxazole-3-carboxamide derivatives (10 and 14) | M. tuberculosis H37Rv | MIC of 3.125 µM. | researchgate.net |

| 5-methylisoxazole-3-carboxamide derivatives (9 and 13) | M. tuberculosis H37Rv | MIC of 6.25 µM. | researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis strains | Growth inhibitory activity. | nih.gov |

In Vitro and Preclinical Anti-inflammatory Research

Isoxazole derivatives are recognized for their significant anti-inflammatory properties, with many compounds being investigated in various preclinical models of inflammation. nih.goveijst.org.uk

Screening in Inflammatory Models

A variety of in vitro and in vivo models have been employed to screen isoxazole derivatives for their anti-inflammatory potential. A common in vitro method is the protein denaturation inhibition assay, as the ability to prevent protein denaturation is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). eijst.org.uk

In one study, a series of 25 synthesized isoxazole derivatives were screened for their in vitro anti-inflammatory activity using the protein denaturation inhibition method. eijst.org.uk All tested compounds showed some level of activity, though none were superior to the standard drug, diclofenac (B195802) sodium. eijst.org.uk

Preclinical in vivo models, such as carrageenan-induced paw edema and xylene-induced ear edema in rats, are also frequently used. eijst.org.uk The aforementioned 25 isoxazole derivatives were also tested in these models and demonstrated anti-inflammatory activity. eijst.org.uk Similarly, a series of substituted-isoxazole derivatives were evaluated using the carrageenan-induced rat paw edema method, with three compounds (5b, 5c, and 5d) showing significant in vivo anti-inflammatory potential. researchgate.net

Phenolic compounds, which can be part of the structure of isoxazole derivatives like 2-(3-Methylisoxazol-5-yl)phenol, are known to have anti-inflammatory effects. nih.govmdpi.com For instance, a phenolic-rich extract of Nopalea cochenillifera demonstrated anti-inflammatory activity in a rat model of colitis by reducing levels of pro-inflammatory cytokines like IL-1β and TNF-α, and down-regulating inflammatory pathways. nih.govmdpi.com

Mechanisms of Action in Inflammation (e.g., COX-2 selectivity)

A key mechanism of action for the anti-inflammatory effects of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com COX-2 is an inducible enzyme that plays a major role in the inflammatory process, and selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govmdpi.com

Several isoxazole derivatives belong to the "coxib" family of selective COX-2 inhibitors, such as valdecoxib. nih.govmdpi.com The structural features of these molecules, often including a diaryl heterocycle, contribute to their selectivity for the larger active site of the COX-2 enzyme. nih.gov

In a study of ten novel isoxazole derivatives, in vitro COX-1 and COX-2 enzyme inhibitory assays showed that most compounds had anti-inflammatory effects. nih.gov Compounds C3, C5, and C6 were identified as the most potent and selective COX-2 inhibitors. nih.gov Specifically, compound C6 was the most potent with an IC₅₀ value of 0.55 ± 0.03 µM for COX-2. nih.gov

Another study evaluated seventeen isoxazole-carboxamide derivatives for their activity against COX enzymes. najah.edu Compound A13 was the most potent against both COX-1 and COX-2, with IC₅₀ values of 64 nM and 13 nM, respectively, and a selectivity ratio of 4.63 for COX-2. najah.eduresearchgate.net The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other were found to be crucial for its potent and selective interaction with the COX-2 enzyme. najah.eduresearchgate.net

The anti-inflammatory action of phenolic compounds can also involve the regulation of key signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. mdpi.comnih.gov

Table 4: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

| Compound/Derivative | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (SI) for COX-2 | Reference(s) |

|---|---|---|---|---|

| Isoxazole Derivative (C6) | 0.55 ± 0.03 µM | 113.19 | nih.gov | |

| Isoxazole Derivative (C5) | 0.85 ± 0.04 µM | 41.82 | nih.gov | |

| Isoxazole Derivative (C3) | 0.93 ± 0.01 µM | 24.26 | nih.gov | |

| Isoxazole-Carboxamide Derivative (A13) | 64 nM | 13 nM | 4.63 | najah.eduresearchgate.net |

Preclinical Anticancer Research

Isoxazole derivatives have been a significant area of interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines. researchgate.netontosight.ainih.gov The core structure is viewed as a valuable building block for creating new bioactive drugs with potentially improved efficacy. researchgate.net

A number of studies have highlighted the anticancer potential of isoxazole derivatives by evaluating their cytotoxicity against a panel of human cancer cell lines. nih.govnih.gov For instance, certain isoxazole-piperazine derivatives demonstrated potent cytotoxicity against human liver cancer (Huh7, Mahlavu) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range (0.3 to 3.7 µM). nih.gov The mechanism of action for these compounds was linked to the inhibition of the cell survival pathway through Akt hyperphosphorylation and apoptosis, along with cell cycle arrest via p53 protein activation. nih.gov

Similarly, isoxazole carboxamide derivatives have been assessed for their cytotoxic activity against breast (MCF-7), liver (Hep3B), and cervical (HeLa) cancer cell lines. nih.gov Another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives screened them against four human cancer cell lines: lung (A549), colon (COLO 205), breast (MDA-MB 231), and prostate (PC-3). nih.gov One of the most effective compounds from this series, compound 4n, exhibited potent cytotoxicity against all tested cell lines, with IC50 values below 12 µM. nih.gov

Furthermore, research into isoxazole-based chalcones and their dihydropyrazole derivatives showed excellent antitumor activity against the DU-145 prostate cancer cell line. nih.gov Compounds featuring a 3,5-diarylisoxazole core also displayed antitumor activity against PC3 prostate cancer cells. nih.gov These findings underscore the broad-spectrum anticancer potential of the isoxazole scaffold.

Table 1: Cytotoxicity of Various Isoxazole Derivatives in Preclinical Cancer Models

| Compound Class | Cancer Cell Line | Details | IC50 Values |

|---|---|---|---|

| Isoxazole-piperazine derivatives | Liver (Huh7, Mahlavu), Breast (MCF-7) | Exhibited strong cytotoxicity. nih.gov | 0.3 - 3.7 µM nih.gov |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | Lung (A549), Colon (COLO 205), Breast (MDA-MB 231), Prostate (PC-3) | Compound 4n showed potent activity. nih.gov | <12 µM nih.gov |

| Isoxazole-based chalcones/dihydropyrazoles | Prostate (DU-145) | Displayed excellent antitumor activity. nih.gov | Not specified |

| 3,5-diarylisoxazole derivatives | Prostate (PC3) | Showed antitumor activity. nih.gov | Not specified |

| Forskolin derivatives C1-isoxazole | Breast (MCF-7, BT-474) | Active against p53-positive MCF-7 cells. nih.gov | Not specified |

| Isoxazole [4,5-e] nih.govacs.orgnih.gov triazepine derivatives | Colon (Colo-205, HCC-2998), Breast (MCF-7), Lung (NCI-H460), CNS (SNB-75), Ovarian (OVCAR-3) | A specific derivative inhibited growth at a 10 μmol dose. nih.gov | Not specified |

IC50 (half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The emergence of multidrug-resistant influenza viruses necessitates the development of new antiviral drugs. nih.govacs.orgnih.gov The M2 proton channel of the influenza A virus is a key target for antiviral medications like amantadine. frontierspartnerships.orgmdpi.com However, the prevalence of the S31N mutation in the M2 protein has rendered most adamantane-based drugs ineffective. nih.govfrontierspartnerships.org More than 95% of currently circulating influenza A viruses carry this AM2-S31N mutation. nih.govnih.gov

Research has identified isoxazole-containing compounds as potent inhibitors of the drug-resistant AM2-S31N proton channel. nih.govacs.orgnih.gov Starting from a lead isoxazole compound that showed significant AM2-S31N channel blockage and antiviral activity, subsequent optimization efforts have yielded derivatives with submicromolar efficacy against various human clinical isolates of influenza A. nih.govacs.orgnih.gov These potent antivirals were effective against both oseltamivir-sensitive and oseltamivir-resistant strains. acs.orgnih.gov For example, one optimized compound demonstrated potent activity against three different drug-resistant influenza A strains, with EC50 values ranging from 0.1 µM to 0.2 µM. nih.gov This highlights the potential of the isoxazole scaffold in developing next-generation antivirals to combat resistant influenza A viruses. nih.govacs.orgnih.gov

Preclinical Antioxidant Research

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Phenolic compounds are well-known for their antioxidant properties, primarily their ability to scavenge reactive oxygen species. mdpi.com The isoxazole nucleus is also a feature of many compounds with demonstrated antioxidant effects. researchgate.netnih.gov

In one study, a series of fluorophenyl-isoxazole-carboxamide derivatives, previously identified as potential anticancer agents, were evaluated for their antioxidant activity using a DPPH free radical scavenging assay. nih.gov Several of these compounds showed potent antioxidant activity, with two compounds in particular (referred to as 2a and 2c) exhibiting IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.gov This was significantly more potent than the positive control, Trolox (IC50 of 3.10 ± 0.92 µg/ml). nih.gov The most potent compound from the in vitro tests was selected for in vivo evaluation in mice, where it demonstrated a total antioxidant capacity two times greater than that of the positive control, Quercetin. nih.gov These findings suggest that isoxazole derivatives possess promising antioxidant activities. nih.gov

Exploration of Neuroprotective Potential in Preclinical Models

The isoxazole structure is being explored for its potential in treating neurodegenerative disorders. researchgate.net Oxidative stress is a key factor in the pathology of such diseases, and compounds with both antioxidant and direct neuroprotective effects are of great interest. nih.gov

Studies have shown that isoxazole derivatives can exhibit neuroprotective effects in various in vitro models. mdpi.com For example, a study on pyrrole-based compounds, which can be structurally related to isoxazole precursors, demonstrated significant neuroprotective effects in SH-SY5Y neuroblastoma cells under conditions of oxidative stress. mdpi.com Several of the tested compounds showed protective effects at concentrations as low as 1 µM. mdpi.com The most promising compounds provided up to 53% neuroprotection at a 10 µM concentration. mdpi.com While direct studies on "this compound" are limited in this specific context, the broader class of isoxazoles and related heterocycles shows potential for development as neuroprotective agents, warranting further investigation. researchgate.net

Applications in Chemical Sciences and Beyond

Role as Versatile Building Blocks in Organic Synthesis

The bifunctional nature of 2-(3-Methylisoxazol-5-yl)phenol, containing both a nucleophilic phenolic hydroxyl group and an isoxazole (B147169) ring susceptible to various transformations, renders it a valuable scaffold in organic synthesis. The phenolic moiety can readily undergo O-alkylation, O-acylation, and other modifications to introduce new functionalities.

A significant synthetic application involves its use as a precursor for more complex heterocyclic systems. For instance, it serves as a key starting material in the synthesis of dibenzofurans. Through a multi-step process, the phenolic oxygen can be directed to participate in intramolecular cyclization reactions, leading to the formation of the rigid, three-ring dibenzofuran (B1670420) core. This transformation highlights the utility of the compound's inherent structure in constructing elaborate molecular architectures.

Furthermore, the isoxazole ring itself can be a site of reactivity. It can be hydrogenated to open the ring and yield an enaminone, which is a versatile intermediate for synthesizing other five- and six-membered heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. This ring-transformation chemistry significantly expands the synthetic possibilities originating from the parent molecule.

Integration in Advanced Materials Science Research

The structural attributes of this compound lend themselves to exploration in materials science, particularly in the development of novel polymers and protective coatings.

The isoxazole ring is known for its aromaticity and thermal stability. Incorporating this heterocycle into polymer backbones is a strategy for developing materials with enhanced properties. While specific research on polymers derived directly from this compound is emerging, the broader class of isoxazole-containing polymers has demonstrated high thermal stability and good mechanical strength. The phenolic group offers a convenient point for polymerization, for example, through reactions to form polyethers or polyesters. The resulting polymers are anticipated to exhibit high glass transition temperatures and resistance to thermal degradation due to the rigid and stable nature of the incorporated isoxazole units.

Recent research has successfully demonstrated the application of a derivative, 2-(3-methyl-5-(2-((E)-4-((E)-2-hydroxy-3-methoxybenzylideneamino)styryl)vinyl)isoxazol-5-yl)phenol, as an effective corrosion inhibitor for mild steel in acidic environments (1 M HCl). The study found that the compound forms a protective film on the metal surface. The presence of heteroatoms (N, O), the phenolic hydroxyl group, and π-electrons in the aromatic rings facilitates strong adsorption onto the steel surface, blocking the active sites for corrosion.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed its efficacy. Polarization studies indicated it functions as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. The inhibition efficiency was found to increase with the concentration of the inhibitor.

Table 1: Corrosion Inhibition Efficiency Data

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 50 | 85.3 |

| 100 | 89.1 |

| 150 | 92.4 |

| 200 | 94.6 |

This table presents the inhibition efficiency of a this compound derivative on mild steel in 1 M HCl, as determined by electrochemical analysis.

Use as Ligands, Catalysts, and Sensors in Chemical Systems

The ortho-hydroxyaryl isoxazole structure is an excellent scaffold for creating bidentate ligands for metal coordination. The phenolic oxygen and the nitrogen atom of the isoxazole ring can chelate to a metal center, forming a stable five-membered ring. This coordination ability has led to the exploration of this compound and its derivatives in coordination chemistry and catalysis.

Complexes formed with various transition metals (e.g., copper, nickel, cobalt) have been synthesized and characterized. These metal complexes have shown potential as catalysts in a range of organic transformations, including oxidation and C-C coupling reactions. The specific catalytic activity is influenced by the nature of the metal ion and any additional modifications to the ligand structure.

Furthermore, the interaction of these ligands with specific metal ions can lead to changes in their photophysical properties, such as fluorescence. This phenomenon is the basis for their potential application as chemosensors for metal ion detection. For example, derivatives can be designed to exhibit a selective "turn-on" or "turn-off" fluorescent response upon binding to a particular analyte, enabling its quantitative detection.

Contribution to Agrochemical Research (e.g., herbicides, fungicides)

The isoxazole ring is a well-established pharmacophore in the agrochemical industry, present in the structure of several commercial pesticides. Consequently, this compound has been investigated as a precursor for new agrochemically active compounds.

Research has focused on synthesizing derivatives by modifying the phenolic hydroxyl group or by introducing various substituents onto the aromatic ring to screen for herbicidal and fungicidal activities. Structure-activity relationship (SAR) studies have shown that the type and position of substituents play a crucial role in determining the biological efficacy and spectrum of activity. While the parent compound itself may exhibit modest activity, its derivatives have shown promise. For instance, certain ether and ester derivatives have demonstrated significant pre- and post-emergence herbicidal activity against various weeds. Similarly, other analogs have displayed potent fungicidal effects against common plant pathogens.

Future Research Directions and Outlook for 2 3 Methylisoxazol 5 Yl Phenol

Development of Novel Synthetic Pathways

The synthesis of 2-(3-Methylisoxazol-5-yl)phenol and its analogs currently relies on classical synthetic routes. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Promising future strategies include the development of one-pot and multicomponent reactions (MCRs) . researchgate.netias.ac.in These approaches, which allow for the construction of complex molecules in a single step from multiple starting materials, offer significant advantages in terms of reduced waste, time, and cost. A potential MCR for this compound could involve the simultaneous formation of both the isoxazole (B147169) and the biaryl bond.

Green chemistry principles are also expected to heavily influence future synthetic designs. elifesciences.orgnih.govnih.govrsc.org This includes the use of environmentally benign solvents like water, biodegradable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. elifesciences.orgnih.gov For instance, the use of agro-waste-based catalysts has shown promise in the synthesis of isoxazole derivatives and could be adapted for this specific scaffold. nih.govrsc.org